![molecular formula C38H25N B1486597 3-(Diphenylamino)dibenzo[g,p]chrysene CAS No. 1397202-77-5](/img/structure/B1486597.png)
3-(Diphenylamino)dibenzo[g,p]chrysene
Vue d'ensemble
Description
“3-(Diphenylamino)dibenzo[g,p]chrysene” is a chemical compound with the molecular formula C38H25N and a molecular weight of 495.63 . It appears as a white to light yellow to green powder or crystal .
Synthesis Analysis
The synthesis of “3-(Diphenylamino)dibenzo[g,p]chrysene” involves several steps, including the dimerization of fluorenones and the carbocation 1,2-shift . More details about the synthesis process can be found in the referenced papers .Molecular Structure Analysis
The molecular structure of “3-(Diphenylamino)dibenzo[g,p]chrysene” consists of a central carbon atom bonded to a benzene ring, with two phenyl groups attached to the central carbon . More detailed structural analysis can be found in the referenced papers .Physical And Chemical Properties Analysis
“3-(Diphenylamino)dibenzo[g,p]chrysene” is a solid at 20 degrees Celsius . The melting point ranges from 230.0 to 237.0 degrees Celsius .Applications De Recherche Scientifique
Electroluminescent Properties
3-(Diphenylamino)dibenzo[g,p]chrysene derivatives have been studied for their electroluminescent (EL) properties, specifically within the context of organic light-emitting diodes (OLEDs). For instance, a derivative used as a dopant in a blue-emitting OLED demonstrated good EL performance with appreciable power, luminous, and external quantum efficiency at specific operational parameters. The CIE coordinates indicated a color purity corresponding to blue light (Kim et al., 2016).
Applications in Discotic Liquid Crystals
Dibenzo[g,p]chrysene serves as a novel core for discotic liquid crystals. It exhibits charge-transfer interactions that induce the formation of a columnar mesophase, which is an ordered state of matter between a liquid and a solid. These properties have been observed in derivatives of dibenzo[g,p]chrysene and studied using techniques like polarizing microscopy and differential scanning calorimetry (Kumar & Varshney, 2002).
Applications in Organic Electronics
A particular derivative of dibenzo[g,p]chrysene , 3,6,11,14-tetramethoxyphenylamine-dibenzo[g,p]chrysene (MeOPhN-DBC) , was identified as a promising material for anode buffer layers in organic electronics, specifically in polymer solar cells. Its inclusion in the device structure led to a significant improvement in the power conversion efficiency, attributed to its hole-transport ability, thermal stability, and suitable energy levels (Wang et al., 2019).
Red Phosphorescent Organic Light-Emitting Diodes
The compound 3,6,11,14-tetraphenyldibenzo[g,p]chrysene (TPDBC) was used as a building block for host materials in red phosphorescent organic light-emitting diodes (PHOLEDs). It achieved a maximum external quantum efficiency (EQE), marking the first report of a dibenzo[g,p]chrysene motif in this application. This indicates its potential as a new molecular platform in molecular electronics (Liu et al., 2017).
Safety And Hazards
Propriétés
IUPAC Name |
N,N-diphenylhexacyclo[12.12.0.02,7.08,13.015,20.021,26]hexacosa-1(14),2(7),3,5,8,10,12,15,17,19,21,23,25-tridecaen-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H25N/c1-3-13-26(14-4-1)39(27-15-5-2-6-16-27)28-23-24-35-36(25-28)31-19-9-12-22-34(31)37-32-20-10-7-17-29(32)30-18-8-11-21-33(30)38(35)37/h1-25H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNHRFJSSMJBBLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC4=C(C=C3)C5=C(C6=CC=CC=C6C7=CC=CC=C75)C8=CC=CC=C84 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H25N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Diphenylamino)dibenzo[g,p]chrysene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



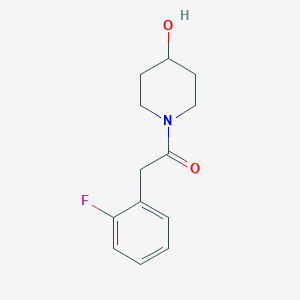
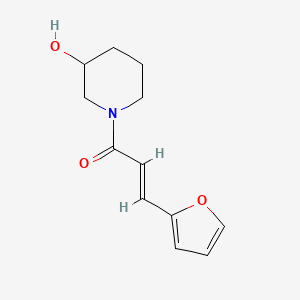
![3-Chloro-1-[2-(pyridin-3-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1486519.png)
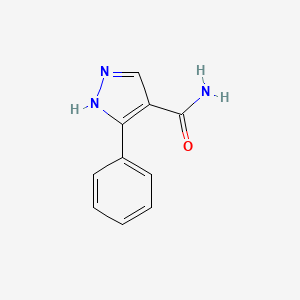
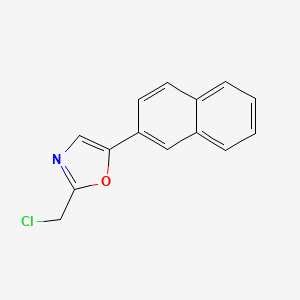
amine](/img/structure/B1486523.png)
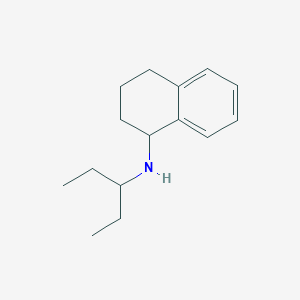
![(1-Cyclopropylethyl)[(2,4-dimethoxyphenyl)methyl]amine](/img/structure/B1486526.png)
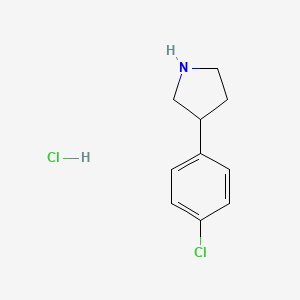
![N-[(2-fluorophenyl)methyl]-2-methylcyclohexan-1-amine](/img/structure/B1486532.png)
![N-[(3-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine](/img/structure/B1486533.png)
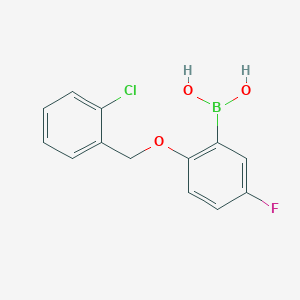
![N-[(2,6-difluorophenyl)methyl]-3-methylcyclohexan-1-amine](/img/structure/B1486535.png)
![(4-Methylpentan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B1486537.png)